tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate
Description
tert-Butyl N-[(2-formylpyridin-4-yl)methyl]carbamate is a pyridine-based carbamate derivative featuring a formyl (-CHO) group at the pyridine ring’s 2-position and a tert-butyl carbamate moiety linked via a methylene (-CH₂-) group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where the formyl group enables further functionalization (e.g., condensation or nucleophilic addition reactions). The tert-butyl carbamate group provides stability under basic conditions and facilitates deprotection under acidic conditions for downstream modifications .
Properties
IUPAC Name |
tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-7-9-4-5-13-10(6-9)8-15/h4-6,8H,7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLABONLIUIFJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935233-35-4 | |
| Record name | tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-formylpyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving pyridine derivatives.
Medicine: The compound’s potential medicinal applications include the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate with analogous carbamate-functionalized pyridine derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Analysis:
Reactivity: The formyl group in the target compound distinguishes it from non-formylated analogs (e.g., methyl or halogenated derivatives). This group enables nucleophilic additions (e.g., hydrazine or Grignard reactions) and condensations (e.g., Knoevenagel), making it valuable for synthesizing imidazoles or Schiff bases . Halogenated analogs (e.g., chloro/fluoro derivatives) exhibit enhanced electron-withdrawing effects, directing electrophilic substitution and stabilizing reactive intermediates .
Steric and Electronic Effects: The methylene linker (-CH₂-) in the target compound reduces steric congestion compared to direct carbamate attachment (e.g., tert-butyl 4-methylpyridin-2-ylcarbamate ). This improves accessibility for subsequent reactions.
Applications :
- The target compound’s formyl group is critical for synthesizing kinase inhibitors (e.g., analogs in ) and bioactive heterocycles.
- Chlorinated derivatives (e.g., ) are preferred in Suzuki-Miyaura couplings due to halogen-directed reactivity .
Research Findings and Practical Considerations
- Synthetic Routes: The target compound is likely synthesized via formylation of a pre-functionalized pyridine intermediate (e.g., MnO₂ oxidation of a methyl group) followed by carbamate introduction using tert-butyl chloroformate .
- Stability: Formyl-containing derivatives require inert storage (4–8°C) to prevent oxidation, as noted for tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate .
- Pharmaceutical Relevance : Carbamate-pyridine hybrids are pivotal in kinase inhibitor development (e.g., p38 MAP kinase inhibitors), leveraging both carbamate stability and pyridine’s aromatic reactivity .
Biological Activity
tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate is a compound of significant interest in biological research due to its potential applications in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and implications for medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- CAS Number : 234108-73-7
The compound features a tert-butyl group, a formyl group attached to a pyridine ring, and a carbamate moiety, which together influence its biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This property is particularly relevant for enzymes that are sensitive to electrophilic attack.
- Receptor Modulation : The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, enhancing binding stability and specificity towards certain receptors.
- Substituent Effects : The presence of the tert-butyl and formyl groups contributes to the compound's lipophilicity, affecting its absorption and distribution in biological systems.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although further studies are needed to confirm these effects.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study focused on the inhibition of acetylcholinesterase (AChE) by this compound showed promising results, indicating that the compound could be developed into a therapeutic agent for conditions like Alzheimer's disease.
-
Receptor Binding Assays :
- Binding assays revealed that this compound interacts with various receptors, suggesting its potential as a lead compound for developing new pharmaceuticals targeting neurological disorders.
- Toxicological Assessments :
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C12H16N2O2 | Enzyme inhibitor, potential antimicrobial |
| tert-butyl (4-chloropyridin-2-yl)carbamate | C11H15ClN2O2 | Enzyme inhibitor |
| tert-butyl (4-bromopyridin-2-yl)carbamate | C10H13BrN2O2 | Receptor ligand |
This table highlights how structural variations among similar compounds influence their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
